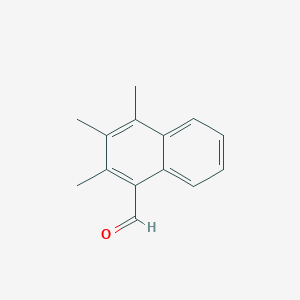
2,3,4-Trimethyl-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trimethyl-1-naphthaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by a naphthalene ring substituted with three methyl groups at positions 2, 3, and 4, and an aldehyde group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,4-Trimethyl-1-naphthaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,4-trimethylnaphthalene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trimethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2,3,4-Trimethyl-1-naphthoic acid.
Reduction: 2,3,4-Trimethyl-1-naphthylmethanol.
Substitution: 2,3,4-Trimethyl-1-nitronaphthalene or 2,3,4-Trimethyl-1-bromonaphthalene.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trimethyl-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4-Trimethyl-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthaldehyde: Lacks the methyl substitutions, resulting in different reactivity and properties.
2,3,4-Trimethylbenzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different chemical behavior.
2,3,4-Trimethyl-1-naphthoic acid: The oxidized form of 2,3,4-Trimethyl-1-naphthaldehyde, with different chemical and physical properties.
Uniqueness
This compound is unique due to the specific arrangement of methyl groups and the aldehyde functional group on the naphthalene ring
Eigenschaften
Molekularformel |
C14H14O |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2,3,4-trimethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H14O/c1-9-10(2)12-6-4-5-7-13(12)14(8-15)11(9)3/h4-8H,1-3H3 |
InChI-Schlüssel |
VJORDTXWFUEMGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















